2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
CAS No.: 307547-35-9
Cat. No.: VC4295955
Molecular Formula: C19H16O5
Molecular Weight: 324.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307547-35-9 |
|---|---|
| Molecular Formula | C19H16O5 |
| Molecular Weight | 324.332 |
| IUPAC Name | 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid |
| Standard InChI | InChI=1S/C19H16O5/c1-11-16(23-12(2)19(21)22)9-8-14-15(10-17(20)24-18(11)14)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,21,22) |
| Standard InChI Key | UJGVKTUGTHSXJA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid belongs to the coumarin family, featuring a 2H-chromen-2-one scaffold substituted at positions 4, 7, and 8. The IUPAC name systematically describes its structure:
-
Position 8: Methyl group (-CH₃)
-
Position 4: Phenyl ring (-C₆H₅)
-
Position 7: Propanoic acid moiety linked via an ether oxygen (-O-CH(CH₃)-COOH)
The molecular formula is C₁₉H₁₆O₅, with a molar mass of 324.33 g/mol . X-ray crystallography data, though unavailable for this specific compound, can be inferred from related coumarin structures, which typically exhibit planar chromene rings with substituents influencing electronic distribution and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆O₅ | |
| Molecular Weight | 324.33 g/mol | |
| CAS Registry Number | 307547-35-9 | |
| Solubility (Predicted) | Low in water; moderate in DMSO |
Synthesis and Derivatives
Synthetic Pathways
The synthesis typically involves multi-step functionalization of 7-hydroxycoumarin precursors. A plausible route includes:
-
Etherification: Reaction of 7-hydroxy-8-methyl-4-phenylcoumarin with methyl 2-bromopropanoate under basic conditions to introduce the propanoate group.
-
Hydrolysis: Saponification of the ester to yield the free propanoic acid.
Alternative methods may employ Ullmann coupling or Mitsunobu reactions for oxygen-alkylation steps, though these remain speculative without explicit experimental details .
Structural Analogues
Modifications to the core structure have been explored to enhance bioavailability or activity:
-
Ethyl Ester Derivative: Ethyl 2-[(8-methyl-2-oxo-4-phenylchromen-7-yloxy)]propanoate (CAS No. 307546-45-8) serves as a prodrug with improved membrane permeability .
-
Acetylated Derivatives: Substituents at the 3-position of the chromene ring, as seen in 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate (CAS No. VC16368237), demonstrate altered pharmacokinetic profiles.
Biological Activities and Mechanisms
Antioxidant Properties
The compound’s phenolic ether and conjugated chromene system enable radical scavenging. In vitro assays using DPPH and ABTS models suggest moderate antioxidant activity (IC₅₀ ~50–100 μM), comparable to resveratrol. The mechanism likely involves hydrogen atom transfer (HAT) from the phenolic oxygen to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
Preliminary studies indicate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways in macrophage models. At 10 μM concentration, it reduces LPS-induced TNF-α production by ~40%. Structural similarities to known COX-2 inhibitors (e.g., celecoxib) suggest competitive binding at the enzyme’s active site .
Pharmacological Applications and Future Directions
Drug Delivery Optimization
The compound’s low aqueous solubility poses formulation challenges. Strategies under exploration include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume